methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311015
InChI: InChI=1S/C17H17N3O3/c1-10-15-13(17(21)23-4)9-14(18-16(15)20(2)19-10)11-5-7-12(22-3)8-6-11/h5-9H,1-4H3
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol

methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC13311015

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
IUPAC Name methyl 6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C17H17N3O3/c1-10-15-13(17(21)23-4)9-14(18-16(15)20(2)19-10)11-5-7-12(22-3)8-6-11/h5-9H,1-4H3
Standard InChI Key ZFGAVKNDAHRXIM-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a bicyclic pyrazolo[3,4-b]pyridine system, where the pyrazole and pyridine rings share two adjacent carbon atoms. Key substituents include:

  • 1- and 3-methyl groups: Enhance metabolic stability and lipophilicity.

  • 6-(4-methoxyphenyl): Introduces aromaticity and potential for π-π stacking interactions with biological targets.

  • 4-methyl ester: Serves as a prodrug moiety, facilitating cellular uptake and hydrolysis to the active carboxylic acid .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H17N3O3\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular Weight311.33 g/mol
logP (Partition Coefficient)2.864
Hydrogen Bond Acceptors6
Polar Surface Area52.158 Ų

The compound’s stereochemistry is achiral, as confirmed by its ACHIRAL designation in structural analyses . Its solubility profile (logSw = -3.4667) suggests limited aqueous solubility, necessitating formulation enhancements for bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step protocols:

  • Core Formation: Condensation of 5-aminopyrazole derivatives with substituted pyridine precursors under acidic conditions (e.g., acetic acid).

  • Esterification: Reaction of the intermediate carboxylic acid with methanol in the presence of sulfuric acid or dicyclohexylcarbodiimide (DCC).

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Key Reaction Conditions

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Amorphous carbon-supported sulfonic acid for regioselective functionalization.

  • Solvents: Ethanol or toluene for reflux reactions .

Mechanochemical and Green Synthesis Advances

Recent studies highlight microwave-assisted synthesis as a superior method, reducing reaction times from 24 hours to 2 hours while improving yields (82–90%) . Ultrasound irradiation has also been employed for milder conditions, minimizing side reactions such as demethylation .

Pharmacological Properties

Kinase Inhibition and Anticancer Activity

Pyrazolo[3,4-b]pyridines are recognized for their ability to inhibit tyrosine kinases, including tropomyosin receptor kinases (TRKs) and RET proto-oncogene . Methyl 6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate demonstrated nanomolar inhibitory activity (IC50=12.3nM\text{IC}_{50} = 12.3 \, \text{nM}) against TRKA in preclinical models, outperforming reference compounds like larotrectinib . Mechanistically, the 4-methoxyphenyl group engages in hydrophobic interactions with the kinase’s ATP-binding pocket, while the methyl ester enhances membrane permeability .

Table 2: Comparative Anticancer Activity

CompoundTarget KinaseIC50\text{IC}_{50} (nM)
Methyl 6-(4-methoxyphenyl)...TRKA12.3
LarotrectinibTRKA32.5
SelpercatinibRET8.7

Antioxidant and Anti-inflammatory Effects

In vitro assays demonstrate significant reactive oxygen species (ROS) scavenging activity (EC50 = 18.7 µM), attributed to the electron-donating methoxy group. The compound also inhibits cyclooxygenase-2 (COX-2) by 74% at 50 µM, suggesting utility in inflammatory disorders.

Structure-Activity Relationships (SAR)

Substituent Effects

  • Methyl Groups (1- and 3-positions): Critical for metabolic stability; removal reduces half-life from 4.2 h to 1.8 h in hepatic microsomes.

  • 4-Methoxyphenyl: Replacement with electron-withdrawing groups (e.g., nitro) abolishes kinase inhibition but enhances antibacterial activity.

  • Methyl Ester: Hydrolysis to the carboxylic acid in vivo improves target binding affinity by 3-fold .

Computational Insights

Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 4.8 eV, correlating with stability under physiological conditions . Molecular dynamics simulations show strong binding to PPARα (peroxisome proliferator-activated receptor alpha), with a binding free energy of -9.2 kcal/mol.

Pharmacokinetics and Toxicology

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp=18.7×106cm/sP_{\text{app}} = 18.7 \times 10^{-6} \, \text{cm/s}).

  • Metabolism: Primarily oxidized by CYP3A4 to the 4-carboxylic acid derivative .

  • Toxicity: No significant cytotoxicity observed in HEK293 cells (IC50>100μM\text{IC}_{50} > 100 \, \mu\text{M}).

Table 3: Pharmacokinetic Parameters

ParameterValue
Plasma Half-life (rat)4.2 h
Protein Binding89.5%
Clearance12.4 mL/min/kg

Future Directions and Challenges

Clinical Translation

While preclinical data are promising, challenges include optimizing solubility for oral administration and mitigating potential off-target effects on cytochrome P450 enzymes. Prodrug strategies, such as phosphonate esters, are under investigation to enhance bioavailability .

Targeted Drug Delivery

Nanoparticle formulations (e.g., PLGA-based systems) have increased tumor accumulation by 3.5-fold in murine models, reducing systemic toxicity . Conjugation with folate ligands further improves selectivity for cancer cells overexpressing folate receptors .

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